4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol
Description
4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and methylphenyl groups, and a hydrazinylidene linkage to a benzene-1,3-diol moiety
Properties
IUPAC Name |
4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-16-7-9-18(10-8-16)22-14-21(17-5-3-2-4-6-17)26-24(27-22)28-25-15-19-11-12-20(29)13-23(19)30/h2-15,29-30H,1H3,(H,26,27,28)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLRIBJMIPFLR-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=C(C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=C(C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The pyrimidine ring is then functionalized with phenyl and methylphenyl groups using electrophilic aromatic substitution reactions.
Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is introduced by reacting the substituted pyrimidine with hydrazine derivatives.
Coupling with Benzene-1,3-diol: Finally, the hydrazinylidene-pyrimidine intermediate is coupled with benzene-1,3-diol under suitable conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene-1,3-diol moiety.
Reduction: Reduction reactions can target the hydrazinylidene linkage, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring and the benzene-1,3-diol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the benzene-1,3-diol moiety.
Reduction: Aminated derivatives of the hydrazinylidene linkage.
Substitution: Various substituted pyrimidine and benzene-1,3-diol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Medicine
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
Chemical Manufacturing: Employed as a precursor in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition and receptor modulation, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,2-diol
- 4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,4-diol
Uniqueness
The uniqueness of 4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol lies in its specific substitution pattern and the presence of both hydrazinylidene and benzene-1,3-diol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
